Cas no 1968-13-4 (6-methoxy-2-methyl-1H-Indole)
6-methoxy-2-methyl-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-2-methyl-1H-Indole
- 1H-Indole,6-methoxy-2-methyl-
- 1H-Indole,6-methoxy-2-methyl
- 2-methyl-6-methoxy-1H-indole
- 2-Methyl-6-methoxyindole
- 6-methoxy-2-methylindole
- 6-OMe-indole
- methoxy-6 methyl-2 indole
- NFQLMUSRHJTMTB-UHFFFAOYSA-N
- BAA96813
- AS-39019
- CS-0061339
- DTXSID70445621
- MFCD09038152
- EN300-261635
- 2-Methyl-6-methoxyindol
- 1H-Indole, 6-methoxy-2-methyl-
- AMY9915
- SCHEMBL435522
- SB15188
- 1968-13-4
- AKOS006237882
- DB-263923
-
- MDL: MFCD09038152
- Inchi: 1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3
- InChI Key: NFQLMUSRHJTMTB-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C=C(C)NC=2C=1
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25Ų
Experimental Properties
- PSA: 25.02000
- LogP: 2.48490
6-methoxy-2-methyl-1H-Indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-methoxy-2-methyl-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010217-250mg |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 250mg |
$155.52 | 2023-09-02 | |
| Alichem | A199010217-1g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 1g |
$392.98 | 2023-09-02 | |
| Alichem | A199010217-5g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 5g |
$1239.09 | 2023-09-02 | |
| Chemenu | CM146445-1g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 1g |
$375 | 2021-08-05 | |
| Chemenu | CM146445-5g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 95% | 5g |
$1125 | 2021-08-05 | |
| TRC | M337550-10mg |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337550-50mg |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M337550-100mg |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 100mg |
$ 160.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-1g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 96% | 1g |
2866.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0279-5g |
6-Methoxy-2-methyl-1H-indole |
1968-13-4 | 96% | 5g |
8904.45CNY | 2021-05-08 |
6-methoxy-2-methyl-1H-Indole Suppliers
6-methoxy-2-methyl-1H-Indole Related Literature
-
Zisheng Zheng,Lina Tang,Yanfeng Fan,Xiuxiang Qi,Yunfei Du,Daisy Zhang-Negrerie Org. Biomol. Chem. 2011 9 3714
Additional information on 6-methoxy-2-methyl-1H-Indole
Introduction to 6-methoxy-2-methyl-1H-Indole (CAS No. 1968-13-4)
6-methoxy-2-methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 1968-13-4, is a heterocyclic organic compound belonging to the indole family. This compound features a benzene ring fused to a pyrrole ring, with a methoxy group at the 6-position and a methyl group at the 2-position. Its unique structural framework makes it a valuable intermediate in pharmaceutical synthesis and a subject of growing interest in medicinal chemistry.
The indole core is well-documented for its biological significance, playing a pivotal role in various natural products and pharmaceuticals. The presence of both methoxy and methyl substituents in 6-methoxy-2-methyl-1H-indole enhances its chemical reactivity, making it a versatile building block for more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its application in drug discovery programs.
In the realm of medicinal chemistry, 6-methoxy-2-methyl-1H-indole has garnered attention due to its potential pharmacological properties. Studies have suggested that derivatives of this compound may exhibit activity against various biological targets, including enzymes and receptors implicated in neurological disorders. The methoxy group, in particular, has been shown to modulate electronic and steric properties, influencing binding affinity and metabolic stability.
Recent research published in peer-reviewed journals highlights the synthesis of novel analogs of 6-methoxy-2-methyl-1H-indole, focusing on optimizing their pharmacokinetic profiles. For instance, modifications at the 3-position of the indole ring have been explored to enhance solubility and bioavailability. These efforts align with the broader goal of developing next-generation therapeutics with improved efficacy and reduced side effects.
The structural diversity offered by 6-methoxy-2-methyl-1H-indole also makes it an attractive scaffold for designing molecules with targeted biological activity. Researchers have leveraged computational modeling and high-throughput screening to identify promising derivatives for further investigation. Such approaches have accelerated the discovery process, enabling rapid progression from lead identification to clinical candidates.
Moreover, the synthesis of 6-methoxy-2-methyl-1H-indole has been refined through modern catalytic techniques, including transition metal-catalyzed reactions and asymmetric synthesis methods. These innovations not only improve yield but also minimize waste, aligning with sustainable chemistry principles. The compound’s stability under various reaction conditions further underscores its utility as a robust intermediate in multi-step synthetic routes.
Biologically, 6-methoxy-2-methyl-1H-indole has been investigated for its potential role in modulating neurotransmitter systems. Preliminary studies suggest that certain derivatives may interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. Such findings open avenues for exploring new therapeutic strategies for conditions like depression and anxiety disorders.
The chemical reactivity of 6-methoxy-2-methyl-1H-indole allows for further functionalization through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These transformations enable the introduction of diverse substituents, expanding the library of potential drug candidates derived from this scaffold. The compound’s compatibility with these modern synthetic protocols makes it a preferred choice for medicinal chemists seeking innovative solutions.
Industrial applications of 6-methoxy-2-methyl-1H-indole are also emerging, particularly in specialty chemical manufacturing. Its use as a precursor in fine chemical synthesis underscores its economic value and versatility. As demand for high-purity intermediates grows, efficient production methods for this compound will remain critical to meeting market needs.
Future research directions may explore the pharmacological potential of 6-methoxy-2-methyl-1H-indole in other therapeutic areas, such as cancer biology and anti-inflammatory diseases. The indole scaffold’s adaptability ensures that it will remain a cornerstone of drug discovery efforts for years to come. Collaborative initiatives between academia and industry will be essential in unlocking its full potential.
1968-13-4 (6-methoxy-2-methyl-1H-Indole) Related Products
- 1078-28-0(6-Methoxyquinaldine)
- 1076-74-0(5-methoxy-2-methyl-1H-indole)
- 17897-50-6(4-methoxy-2-methyl-1H-Indole)
- 35320-67-3(4-Hydroxy-2-methylindole)
- 53512-46-2(7-methoxy-2-methyl-1H-Indole)
- 13314-85-7(2-Methyl-1H-indol-5-ol)
- 57330-45-7(5,6-dimethoxy-2-methyl-1H-Indole)
- 61606-97-1(Quinoline, 2-methyl-4-phenoxy-)
- 7250-17-1(3,8-dimethyl-1,10-diphenoxy-4,7-phenanthroline)
- 54584-22-4(2-Methyl-1H-indol-6-ol)